molecular formula C20H22ClN7O B605928 Elimusertib CAS No. 1876467-74-1

Elimusertib

Numéro de catalogue B605928
Numéro CAS: 1876467-74-1
Poids moléculaire: 411.89
Clé InChI: KWQNBYGUBHMRPY-BTQNPOSSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Elimusertib is an orally available ataxia telangiectasia and Rad3-related (ATR)-specific kinase inhibitor with potential antineoplastic activity . Upon oral administration, elimusertib selectively binds to and inhibits the activity of ATR, which prevents ATR-mediated signaling . This inhibits DNA damage checkpoint activation, disrupts DNA damage repair, and induces apoptosis in ATR-overexpressing tumor cells .


Synthesis Analysis

Elimusertib has been studied in combination with cisplatin both in vitro and in vivo, demonstrating enhanced activity . The oral small molecule ATR inhibitor elimusertib, which has been studied as a single agent in a Phase I study, has also demonstrated enhanced activity with cisplatin in vitro in lung cancer and bladder cancer cell lines .


Molecular Structure Analysis

The molecular formula of Elimusertib is C20H21N7O .


Chemical Reactions Analysis

Elimusertib has been quantified in human plasma using LC–MS/MS . It has also demonstrated enhanced activity with cisplatin in vitro in lung cancer and bladder cancer cell lines .


Physical And Chemical Properties Analysis

The molecular formula of Elimusertib is C20H21N7O . Its molecular weight is 375.43 g/mol .

Applications De Recherche Scientifique

Antitumor Activity in Pediatric Solid Tumor Models

Elimusertib has shown promising antitumor activity in preclinical patient-derived pediatric solid tumor models . It has been tested in 38 cell lines and 32 patient-derived xenograft (PDX) models derived from common pediatric solid tumor entities . The results showed pronounced objective response rates for elimusertib monotherapy in PDX .

Superiority over Standard Chemotherapy

In a comparison with standard-of-care chemotherapies, elimusertib outperformed them, particularly in alveolar rhabdomyosarcoma PDX . This suggests that elimusertib could be a more effective treatment option for certain types of tumors .

Limited Toxicity

Elimusertib has demonstrated limited toxicity, even in tumors with preexisting chemoresistance . This makes it a potentially safer therapeutic option for pediatric solid tumors .

Potential for Clinical Trials

The strong preclinical antitumor activity of elimusertib in pediatric solid tumor models suggests that it may translate to clinically meaningful responses in patients . This data may serve as a rationale for the development of pediatric clinical trials for ATR inhibitors .

Treatment of Relapsed or Refractory Solid Tumors

Elimusertib is currently being tested in a phase I/II trial for the treatment of relapsed or refractory solid tumors . The trial aims to test the safety, best dose, and effectiveness of elimusertib in treating these patients .

Inhibition of Ataxia Telangiectasia and Rad3-related Protein (ATR)

Elimusertib is a small molecule inhibitor of ATR . ATR inhibitors have shown promising results as anticancer agents in adult cancers .

Mécanisme D'action

Target of Action

Elimusertib is a small-molecule inhibitor that primarily targets the Ataxia Telangiectasia and Rad3-related protein (ATR) . ATR is a serine/threonine protein kinase that plays a key role in DNA repair, cell cycle progression, and cell survival . It is upregulated in a variety of cancer cell types .

Mode of Action

Upon oral administration, Elimusertib selectively binds to and inhibits the activity of ATR . This prevents ATR-mediated signaling, thereby inhibiting DNA damage checkpoint activation . The disruption of DNA damage repair leads to the induction of apoptosis in ATR-overexpressing tumor cells .

Biochemical Pathways

The primary biochemical pathway affected by Elimusertib is the DNA Damage Response (DDR) pathway . ATR kinase is a critical component of the DDR machinery . By inhibiting ATR, Elimusertib disrupts the DDR, leading to an increase in DNA damage, replication stress, and ultimately cell death .

Pharmacokinetics

It is known that elimusertib is orally available , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body

Result of Action

The molecular and cellular effects of Elimusertib’s action include the disruption of DNA damage repair and the induction of apoptosis in ATR-overexpressing tumor cells . In preclinical studies, Elimusertib has demonstrated potent anti-tumor activity across various cancer types . It has been shown to reduce tumor growth in patient-derived xenograft models, with some achieving stable disease, partial, or total response .

Action Environment

It is worth noting that the effectiveness of elimusertib can be influenced by the genetic makeup of the tumor cells, particularly the presence of atr overexpression and specific molecular alterations

Orientations Futures

Elimusertib has demonstrated promising antitumor activity against a range of advanced solid tumors with different putative deleterious DDR alterations . There are ongoing clinical studies evaluating the combination of elimusertib with cisplatin or with cisplatin and gemcitabine .

Propriétés

IUPAC Name

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXRSCXGRPSTMW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elimusertib

CAS RN

1876467-74-1
Record name BAY-1895344
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1876467741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELIMUSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N13IK9LNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elimusertib
Reactant of Route 2
Elimusertib
Reactant of Route 3
Reactant of Route 3
Elimusertib
Reactant of Route 4
Reactant of Route 4
Elimusertib
Reactant of Route 5
Elimusertib
Reactant of Route 6
Reactant of Route 6
Elimusertib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.